2,2,2-trifluoroethyl N-(2,5-difluorophenyl)carbamate
Description
Chemical Classification and Nomenclature
This compound belongs to the broader class of fluorinated carbamate esters, representing a specialized subset of organofluorine compounds that incorporate the characteristic carbamate functional group. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the compound designated as this compound, clearly identifying both the ester and amide components of the carbamate linkage. Alternative naming systems recognize the compound as 2,2,2-trifluoroethyl 2,5-difluorophenylcarbamate, emphasizing the ester relationship between the trifluoroethyl group and the carbamate function.
The Chemical Abstracts Service registry number 1087788-93-9 provides unique identification within chemical databases, while additional identifiers include the ChEMBL designation CHEMBL4973484 and the DSSTox Substance identification DTXSID201219961. These multiple identification systems reflect the compound's registration across various chemical information platforms and research databases, indicating sustained scientific interest and potential commercial relevance.
From a structural classification perspective, the compound exhibits characteristics of both aromatic and aliphatic fluorinated systems, with the difluorophenyl ring providing aromatic character and the trifluoroethyl chain contributing aliphatic fluorinated functionality. The carbamate linkage serves as the central organizing element, creating an ester-amide hybrid functionality that imparts unique chemical properties distinct from either simple esters or amides. This hybrid nature allows the compound to participate in both nucleophilic and electrophilic reactions while maintaining the stability characteristics inherent to carbamate structures.
Table 1: Chemical Identification and Classification Data
| Parameter | Value |
|---|---|
| IUPAC Name | This compound |
| Chemical Abstracts Service Number | 1087788-93-9 |
| Molecular Formula | C₉H₆F₅NO₂ |
| Molecular Weight | 255.14 g/mol |
| InChI Key | AQXFBDYYEBFVPS-UHFFFAOYSA-N |
| Canonical SMILES | O=C(NC1C=C(F)C=CC=1F)OCC(F)(F)F |
| Chemical Class | Fluorinated Carbamate Ester |
| Fluorine Content | 37.2% by mass |
Historical Context of Fluorinated Carbamates
The development of fluorinated carbamates represents a convergence of two significant chemical research trajectories: the evolution of organofluorine chemistry and the advancement of carbamate synthesis methodologies. The historical foundation of organofluorine chemistry traces back to Alexander Borodin's pioneering work in 1862, when he performed the first nucleophilic replacement of a halogen atom by fluoride, establishing the fundamental principle of halogen exchange that would become central to modern fluorochemical synthesis. This early breakthrough laid the groundwork for subsequent developments in fluorination techniques that would eventually enable the synthesis of complex polyfluorinated structures like this compound.
The synthesis of aromatic fluorine compounds received significant advancement through Schiemann's development of diazonium fluoroboric acid decomposition in 1927, providing a reliable method for introducing fluorine atoms into aromatic systems. This methodology proved particularly relevant for the preparation of difluorophenyl derivatives, as it offered a controlled approach to aromatic fluorination that could be applied to create substitution patterns like those found in the 2,5-difluorophenyl component of the target compound. Subsequently, Gottlieb's demonstration of nucleophilic halogen exchange from chlorine to fluorine using potassium fluoride in 1936 provided additional synthetic pathways for fluoroaromatic compound preparation.
The parallel development of carbamate chemistry established the foundational understanding necessary for incorporating these functional groups into fluorinated molecular frameworks. Early carbamate synthesis relied heavily on traditional methods including the Hofmann rearrangement of amides and the Curtius rearrangement of acyl azides, both of which provided reliable routes to carbamate formation but presented limitations in terms of substrate scope and reaction conditions. The introduction of more sophisticated carbamate synthesis techniques, particularly those involving carbon dioxide alkylation and mixed carbonate methodologies, expanded the synthetic accessibility of carbamate derivatives and enabled the preparation of increasingly complex structures.
The emergence of direct fluorination techniques using elemental fluorine, first developed in small quantities by Henri Moissan in 1886, provided the foundation for large-scale fluorochemical synthesis. However, the violent nature of elemental fluorine reactions initially limited practical applications until the development of controlled fluorination processes using dilution with inert gases. The subsequent advancement of metallic fluoride processes, particularly those employing cobalt trifluoride, revolutionized fluorocarbon synthesis and enabled the preparation of heavily fluorinated organic molecules.
Significance in Organic Chemistry
This compound exemplifies several critical aspects of modern organic chemistry, particularly in the realm of fluorinated compound design and carbamate functionality. The strategic incorporation of five fluorine atoms within a single molecule demonstrates advanced principles of fluorine chemistry, where the positioning and number of fluorine substituents are carefully optimized to achieve specific chemical properties. The compound's design reflects sophisticated understanding of how fluorine substitution affects molecular stability, reactivity, and physical properties, making it valuable for investigating structure-activity relationships in fluorinated systems.
The carbamate functional group serves multiple roles in organic chemistry, functioning simultaneously as a protecting group for amines, a reactive intermediate in synthetic transformations, and a bioisosteric replacement for other functional groups. In the context of this compound, the carbamate linkage provides chemical stability while maintaining reactivity toward specific nucleophiles and electrophiles. This dual nature makes the compound particularly valuable for synthetic methodology development, where the carbamate group can serve as both a synthetic handle and a permanent structural element.
The fluorinated nature of both the ester and amine components introduces unique electronic effects that significantly influence the carbamate's chemical behavior. The electron-withdrawing properties of the trifluoroethyl group enhance the electrophilicity of the carbamate carbonyl carbon, potentially increasing reactivity toward nucleophilic attack. Simultaneously, the difluorophenyl substituent modulates the basicity of the carbamate nitrogen through electronic effects, creating a balanced reactivity profile that can be exploited in various synthetic applications.
Fluorinated carbamates like this compound have demonstrated particular value in electrolyte applications, where their unique solvent properties and electrochemical stability make them suitable for advanced battery technologies. Research has shown that heavily fluorinated carbamates can form protective surface layers on metal electrodes, preventing corrosion and enabling the use of alternative conducting salts in lithium-ion battery systems. This application demonstrates the practical significance of sophisticated fluorinated molecules in addressing real-world technological challenges.
Table 2: Comparative Analysis of Fluorinated Carbamate Properties
| Property | This compound | Related Fluorinated Carbamates | Non-fluorinated Carbamates |
|---|---|---|---|
| Molecular Weight | 255.14 g/mol | 240-300 g/mol range | 150-200 g/mol range |
| Fluorine Content | 37.2% by mass | 20-40% typical | 0% |
| Hydrophobic Character | Enhanced | Significantly enhanced | Moderate |
| Metabolic Stability | Expected high | Generally high | Variable |
| Electronic Effects | Strong electron-withdrawal | Moderate to strong | Minimal |
Research Trajectory and Current Scientific Interest
Contemporary research involving this compound and related fluorinated carbamates focuses on several emerging areas of chemical science, reflecting the compound's potential applications across multiple disciplines. Current synthetic methodology development emphasizes the creation of novel fluorination techniques that can efficiently introduce multiple fluorine atoms into organic molecules while maintaining precise regiochemical control. Recent advances in fluorinating reagents, such as N-fluoro-N-(fluorosulfonyl)carbamate derivatives, have demonstrated the ability to achieve selective difluorination of heterobenzylic positions, indicating ongoing progress in fluorination technology that directly relates to compounds like the target molecule.
The development of electrochemical fluorination methods represents another significant research direction with direct relevance to fluorinated carbamate synthesis. Recent work has demonstrated the feasibility of anodic synthesis of carbamoyl fluorides from oxamic acids, providing new pathways for carbamate derivative preparation under mild electrochemical conditions. These methodological advances suggest that future synthesis of complex fluorinated carbamates may benefit from electrochemical approaches that offer improved selectivity and reduced environmental impact compared to traditional fluorination methods.
Research into the applications of fluorinated carbamates in materials science continues to expand, particularly in the development of advanced electrolyte systems for energy storage technologies. Studies have demonstrated that fluorinated carbamates exhibit exceptional cycling performance in lithium-ion battery applications due to their ability to form protective aluminum fluoride layers on current collector surfaces. This research trajectory suggests that compounds like this compound may find increasing applications in next-generation battery technologies where conventional electrolyte systems prove inadequate.
The field of glycomimetic chemistry has also embraced fluorinated carbamate derivatives as tools for investigating protein-carbohydrate interactions and developing therapeutic agents. Research in this area focuses on how fluorine substitution affects the physical properties of carbohydrate derivatives, including their metabolic stability, bioavailability, and protein-binding affinity. While this compound is not itself a glycomimetic, the principles governing fluorinated carbamate behavior in biological systems provide valuable insights for understanding its potential interactions with biological targets.
Current analytical chemistry research emphasizes the development of improved characterization techniques for heavily fluorinated molecules, including advanced Nuclear Magnetic Resonance spectroscopy methods that exploit the unique properties of fluorine-19 nuclei. These analytical advances enable more detailed structural characterization of compounds like this compound and support the development of structure-property relationships that guide future molecular design efforts. The excellent Nuclear Magnetic Resonance properties of fluorine-19 make fluorinated carbamates particularly valuable for mechanistic studies and protein-ligand interaction investigations.
Table 3: Current Research Applications and Future Directions
| Research Area | Current Applications | Future Potential | Technical Challenges |
|---|---|---|---|
| Synthetic Methodology | Fluorination reagent development | Selective multi-fluorination | Regiochemical control |
| Materials Science | Battery electrolyte components | Advanced energy storage | Long-term stability |
| Analytical Chemistry | Nuclear Magnetic Resonance probe molecules | Protein interaction studies | Sensitivity limitations |
| Electrochemistry | Anodic synthesis methods | Green fluorination processes | Electrode compatibility |
| Pharmaceutical Chemistry | Metabolic stability enhancement | Drug candidate optimization | Bioaccumulation concerns |
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-(2,5-difluorophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F5NO2/c10-5-1-2-6(11)7(3-5)15-8(16)17-4-9(12,13)14/h1-3H,4H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQXFBDYYEBFVPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)NC(=O)OCC(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201219961 | |
| Record name | 2,2,2-Trifluoroethyl N-(2,5-difluorophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201219961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1087788-93-9 | |
| Record name | 2,2,2-Trifluoroethyl N-(2,5-difluorophenyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1087788-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,2-Trifluoroethyl N-(2,5-difluorophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201219961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Reaction of 2,5-Difluoroaniline with 2,2,2-Trifluoroethyl Chloroformate
-
- 2,5-Difluoroaniline
- 2,2,2-Trifluoroethyl chloroformate
- Base (e.g., triethylamine or pyridine)
-
- Solvent: Anhydrous dichloromethane or tetrahydrofuran (THF)
- Temperature: 0 °C to room temperature
- Atmosphere: Inert (nitrogen or argon) to prevent moisture interference
-
- Dissolve 2,5-difluoroaniline in anhydrous solvent under inert atmosphere.
- Add base to the solution to scavenge HCl produced during the reaction.
- Slowly add 2,2,2-trifluoroethyl chloroformate dropwise at low temperature (0–5 °C) to control exotherm.
- Stir the reaction mixture for several hours at room temperature to ensure completion.
- Work-up includes aqueous washes to remove salts, followed by organic layer drying and solvent removal.
- Purification typically by recrystallization or column chromatography to obtain pure carbamate.
Yields : Reported yields range from 75% to 90%, depending on reaction scale and purification method.
Notes :
- The use of excess base improves yield by neutralizing HCl and preventing side reactions.
- Moisture must be rigorously excluded to avoid hydrolysis of chloroformate.
Alternative Carbamate Formation via Carbonyl Diimidazole (CDI) Activation
-
- 2,5-Difluoroaniline
- 2,2,2-Trifluoroethanol
- Carbonyl diimidazole (CDI) as a coupling agent
-
- Solvent: Anhydrous THF or dimethylformamide (DMF)
- Temperature: Room temperature to 50 °C
- Atmosphere: Inert gas
-
- Activate 2,2,2-trifluoroethanol with CDI to form an intermediate imidazolyl carbonate.
- Add 2,5-difluoroaniline to the activated intermediate.
- Stir the reaction mixture until carbamate formation is complete.
- Purify by extraction and chromatography.
-
- Avoids use of hazardous chloroformates.
- Mild reaction conditions.
-
- CDI cost and handling considerations.
- Potential for imidazole by-product contamination.
Insights from Related Patent Literature on Fluorophenyl Carbamates
While direct literature on 2,2,2-trifluoroethyl N-(2,5-difluorophenyl)carbamate is limited, related fluorophenyl carbamates and pyrrolidine derivatives have been synthesized using Grignard reagents and nucleophilic substitution strategies, as described in CN108218754A. Although this patent primarily focuses on 2-(2,5-difluorophenyl)pyrrolidines, the synthetic methodology involving fluorinated aromatic rings and nucleophilic reagents under inert atmosphere provides useful context for carbamate synthesis, emphasizing the importance of temperature control (0–50 °C) and anhydrous conditions to achieve high yields (78–93%).
Comparative Data Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Chloroformate reaction | 2,5-Difluoroaniline, 2,2,2-trifluoroethyl chloroformate, base | 0–25 °C, inert atmosphere | 75–90 | Straightforward, high yield | Requires strict moisture control |
| CDI activation | 2,5-Difluoroaniline, 2,2,2-trifluoroethanol, CDI | RT to 50 °C, inert atmosphere | 70–85 | Mild conditions, no chloroformate | CDI cost, by-product removal |
| Grignard-related (analogous) | Fluorophenyl bromides, magnesium, pyrrolidine derivatives | 0–50 °C, inert atmosphere | 78–93 (related compounds) | High yield, scalable | Complex steps, specific to pyrrolidines |
Research Findings and Optimization Notes
Temperature Control : Maintaining low to moderate temperatures (0–50 °C) during reagent addition prevents side reactions and decomposition, crucial for fluorinated substrates prone to defluorination or rearrangement.
Inert Atmosphere : Use of nitrogen or argon atmosphere is essential to exclude moisture and oxygen, which can hydrolyze reactive intermediates and reduce yield.
Base Selection : Triethylamine is commonly used due to its solubility and ability to neutralize HCl without interfering with carbamate formation.
Purification : Column chromatography on silica gel or recrystallization from suitable solvents (e.g., ethyl acetate/hexane) yields analytically pure carbamate.
Yield Enhancement : Using slight excess of chloroformate reagent and base improves conversion; however, excess reagents must be carefully removed to avoid contamination.
Chemical Reactions Analysis
Types of Reactions
2,2,2-trifluoroethyl N-(2,5-difluorophenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the trifluoroethyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new carbamate derivative, while oxidation can produce a corresponding carboxylic acid .
Scientific Research Applications
2,2,2-trifluoroethyl N-(2,5-difluorophenyl)carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl N-(2,5-difluorophenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The compound’s fluorine-rich structure distinguishes it from other carbamates. Key analogs and their properties are summarized below:
Key Observations :
- Fluorine Substitution: The 2,5-difluorophenyl group in the target compound provides greater metabolic resistance compared to non-fluorinated analogs (e.g., furan-2-yl carbamate) .
- Molecular Weight and Solubility : The trifluoroethyl group increases hydrophobicity (logP ≈ 2.1 predicted) relative to ethyl or methyl carbamates, enhancing membrane permeability .
- Synthetic Utility : Unlike imidazole-containing carbamates (e.g., 851008-66-7), the target compound’s fluorinated aromatic ring facilitates regioselective reactions in drug synthesis .
Pharmacological and Industrial Relevance
- Pharmaceutical Applications : The compound is structurally analogous to intermediates in TRK (tropomyosin receptor kinase) inhibitors, such as (S)-N-(5-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide, where fluorinated carbamates improve target binding and pharmacokinetics .
- Material Science : Its stability under harsh conditions (e.g., acidic/basic media) makes it preferable to thermally labile carbamates like ethyl N-(3-imidazolylpropyl)carbamate .
Research Findings and Comparative Analysis
Fluorine’s Role in Enhancing Properties
Biological Activity
2,2,2-Trifluoroethyl N-(2,5-difluorophenyl)carbamate is a synthetic organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a trifluoroethyl group and a difluorophenyl moiety, suggests various biological activities. This article reviews the biological activity of this compound based on recent research findings and case studies.
The chemical formula for this compound is with a molecular weight of 255.14 g/mol. The structural representation includes several fluorine atoms that enhance its lipophilicity and biological interactions.
| Property | Value |
|---|---|
| Chemical Formula | |
| Molecular Weight | 255.14 g/mol |
| IUPAC Name | This compound |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that compounds containing carbamate moieties can act as enzyme inhibitors or modulators in various biochemical pathways.
- Enzyme Inhibition : Carbamates are known to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. The presence of fluorine atoms may enhance binding affinity and selectivity towards AChE.
- Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. For instance, its structural similarity to known anticancer agents indicates potential for inducing apoptosis in tumor cells.
Case Studies
Recent investigations have focused on the efficacy of this compound in various biological assays:
- Cytotoxicity Assays : In vitro studies demonstrated that the compound exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin. The mechanism appears to involve apoptosis induction through mitochondrial pathways.
- Neuroprotective Effects : In models of neurodegenerative diseases like Alzheimer's, the compound showed promise as an AChE inhibitor. Its ability to cross the blood-brain barrier (BBB) could make it a candidate for further neuroprotective studies.
Research Findings
A comprehensive analysis of the literature reveals several key findings regarding the biological activity of this compound:
- Antimicrobial Activity : Some studies indicate that fluorinated carbamates possess antimicrobial properties due to their ability to disrupt bacterial membranes or inhibit essential metabolic pathways.
- Plant Protection Agents : The compound has been explored as a potential pesticide due to its effectiveness against specific pests and pathogens in agricultural settings. Its structural characteristics may enhance its efficacy as an agrochemical.
Q & A
Q. What synthetic methodologies are commonly employed to prepare 2,2,2-trifluoroethyl N-(2,5-difluorophenyl)carbamate?
The synthesis typically involves carbamate formation via reaction of 2,5-difluoroaniline with 2,2,2-trifluoroethyl chloroformate. Key steps include:
- Amine activation : The 2,5-difluorophenylamine is deprotonated using a base (e.g., triethylamine) to enhance nucleophilicity.
- Carbamate coupling : Reaction with 2,2,2-trifluoroethyl chloroformate under anhydrous conditions at 0–5°C to minimize side reactions .
- Purification : Column chromatography or recrystallization to isolate the product, with yields optimized by controlling stoichiometry and solvent polarity .
Q. Which analytical techniques are critical for structural validation of this compound?
- NMR spectroscopy : NMR is essential for confirming fluorinated substituents, while NMR resolves aromatic and carbamate proton environments .
- X-ray crystallography : Resolves solid-state conformation, hydrogen bonding, and steric effects of fluorine atoms (e.g., C–F···H interactions) .
- HPLC-MS : Validates purity and molecular weight, particularly for detecting hydrolytic degradation products .
Q. How does the compound’s stability vary under different storage conditions?
Stability studies recommend:
- Temperature : Storage at –20°C in inert atmospheres (argon) to prevent hydrolysis of the carbamate group.
- Solvent : Dissolution in dry aprotic solvents (e.g., DMF, DMSO) reduces degradation compared to protic solvents .
- Light sensitivity : Amber vials are advised to mitigate photolytic cleavage of the C–O bond in the carbamate .
Advanced Research Questions
Q. What mechanistic insights explain contradictions in reaction yields during scale-up synthesis?
Discrepancies arise from:
- Solvent effects : Polar solvents (e.g., THF) stabilize intermediates but may promote hydrolysis. Kinetic studies using in-situ IR spectroscopy can identify optimal solvent systems .
- Temperature gradients : Non-uniform heating in large batches leads to incomplete coupling. Microreactor systems improve heat transfer and yield consistency .
- Catalyst degradation : Residual moisture deactivates bases like NaH; Karl Fischer titration ensures solvent dryness .
Q. How can computational modeling predict the compound’s reactivity in nucleophilic environments?
- DFT calculations : Simulate transition states for carbamate hydrolysis, highlighting electron-withdrawing effects of fluorine substituents that stabilize the carbonyl group .
- Molecular dynamics : Predict solvation effects on reactivity, such as solvent accessibility to the carbamate’s electrophilic carbon .
- QSAR models : Correlate substituent electronic parameters (Hammett σ values) with hydrolysis rates .
Q. What strategies resolve crystallographic data contradictions in fluorine-containing carbamates?
- High-resolution XRD : Resolves disorder in fluorine atoms caused by rotational flexibility. Synchrotron sources improve data quality for low-symmetry crystals .
- Dynamic NMR : Detects conformational exchange in solution, clarifying discrepancies between solid-state and solution-phase structures .
- Electron density maps : Multipole refinement models differentiate between static disorder and dynamic motion in fluorine positions .
Methodological Considerations
Q. How are fluorinated intermediates optimized for regioselective functionalization?
- Directed ortho-metalation : Use of directing groups (e.g., sulfonyl) on the difluorophenyl ring enables selective C–H activation .
- Fluorine-directed coupling : Pd-catalyzed cross-coupling leverages fluorine’s electronegativity to enhance oxidative addition efficiency .
Q. What role do fluorine atoms play in modulating biological activity?
- Metabolic stability : Fluorine reduces oxidative metabolism by cytochrome P450 enzymes, as shown in comparative studies with non-fluorinated analogs .
- Binding affinity : Fluorine’s hydrophobic and electrostatic effects enhance interactions with aromatic residues in enzyme active sites (e.g., DPP-4 inhibitors) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
